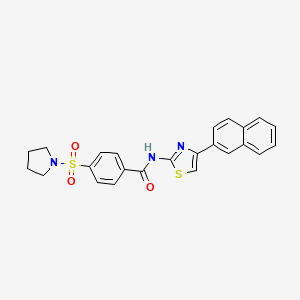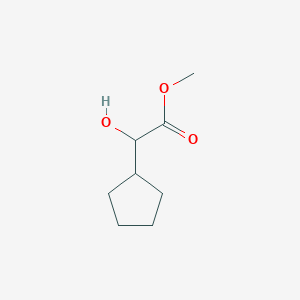![molecular formula C18H16ClFN2OS B2434426 2-(4-Chlorophenyl)-1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone CAS No. 851800-20-9](/img/structure/B2434426.png)
2-(4-Chlorophenyl)-1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-Chlorophenyl)-1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone” is a complex organic molecule that contains several functional groups and structural features. It has a 4,5-dihydroimidazole ring, which is a type of imidazole that has an additional hydrogen, making it a saturated ring. This compound also contains a sulfanyl group (-SH), which is often seen in bioactive molecules. The presence of both chloro and fluoro substituents on the phenyl rings could potentially influence the compound’s reactivity and biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the 4,5-dihydroimidazole ring could be formed through a cyclization reaction. The chloro and fluoro substituents could be introduced through electrophilic aromatic substitution reactions .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the 4,5-dihydroimidazole ring and the various substituents. The electron-withdrawing nature of the chloro and fluoro substituents could influence the electron density around the molecule, potentially affecting its reactivity .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups and structural features. The 4,5-dihydroimidazole ring could potentially undergo reactions at the nitrogen atoms. The sulfanyl group could be involved in oxidation or substitution reactions. The chloro and fluoro substituents on the phenyl rings could potentially be replaced in nucleophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chloro and fluoro substituents could increase the compound’s lipophilicity, potentially affecting its solubility and permeability. The 4,5-dihydroimidazole ring and the sulfanyl group could contribute to the compound’s acidity or basicity .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthetic routes and chemical properties of compounds closely related to 2-(4-Chlorophenyl)-1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone have been thoroughly investigated. For example, Butters et al. (2001) discuss the synthesis of Voriconazole, highlighting the importance of stereochemistry in the synthesis of complex molecules, which may share structural similarities with the compound of interest (Butters et al., 2001). Additionally, Moreno-Fuquen et al. (2019) developed an efficient approach for the regioselective synthesis of related heterocyclic amides, demonstrating the utility of microwave-assisted methods in synthesizing complex organic molecules (Moreno-Fuquen et al., 2019).
Biological and Pharmacological Activities
Research on derivatives of the compound indicates potential biological and pharmacological applications. Karande and Rathi (2017) synthesized and evaluated derivatives for their anti-inflammatory activity, demonstrating the potential for novel therapeutic agents (Karande & Rathi, 2017). This underscores the compound's relevance in designing molecules with specific biological activities.
Material Science Applications
In material science, the related chemical frameworks have been explored for their utility in developing new materials. Ghassemi et al. (2004) discuss the synthesis of multiblock copolymers, indicating the potential of such compounds in creating advanced materials with specific properties, such as high thermal stability or specific optical characteristics (Ghassemi, Ndip, & McGrath, 2004).
Environmental and Analytical Chemistry
Zhang et al. (2011) focus on the detection of benzophenone and benzotriazole UV filters in environmental samples, shedding light on the environmental persistence and behavior of structurally related compounds. This work is pivotal in understanding the environmental impact and distribution of such chemicals (Zhang et al., 2011).
Mécanisme D'action
The mechanism of action of this compound would depend on its structure and the target it interacts with. Given the presence of the 4,5-dihydroimidazole ring and the sulfanyl group, it’s possible that this compound could interact with biological targets through hydrogen bonding or other types of non-covalent interactions .
Safety and Hazards
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, reactivity, and biological activity. It could be interesting to investigate how the structure of this compound influences its properties and activity. This could involve computational studies, laboratory experiments, or both .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2OS/c19-15-5-1-13(2-6-15)11-17(23)22-10-9-21-18(22)24-12-14-3-7-16(20)8-4-14/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQQASDOSULDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2434344.png)
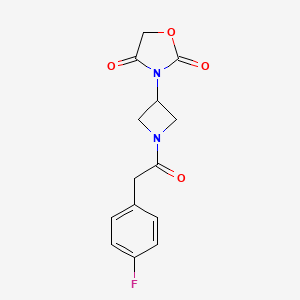
![1-butyl-5-(m-tolyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2434351.png)
![3-[3-(4-methylpiperidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2434352.png)
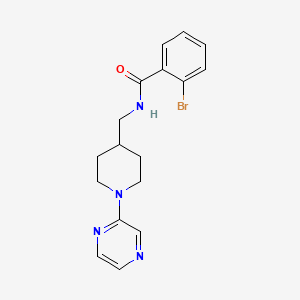
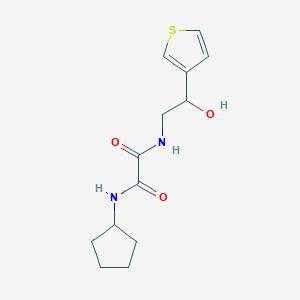
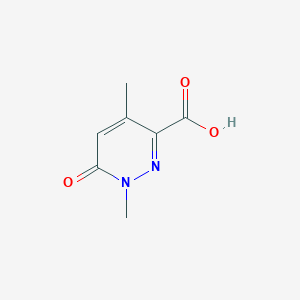
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2434356.png)
![1-{4-[(cyclopropylcarbonyl)amino]phenyl}-N-(tetrahydrofuran-2-ylmethyl)cyclopropanecarboxamide](/img/structure/B2434358.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylthio)benzamide](/img/structure/B2434359.png)

